molecular formula C10H15N3O B15472214 2-[2-(2-methylphenoxy)ethyl]guanidine CAS No. 46322-16-1

2-[2-(2-methylphenoxy)ethyl]guanidine

Cat. No.: B15472214
CAS No.: 46322-16-1
M. Wt: 193.25 g/mol
InChI Key: KPIBRAJNARSBPW-UHFFFAOYSA-N
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Description

2-[2-(2-Methylphenoxy)ethyl]guanidine is a guanidine derivative featuring a 2-methylphenoxyethyl substituent. Guanidine derivatives are extensively studied for their diverse pharmacological properties, including antihypertensive, antimicrobial, and metabolic regulatory activities .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-[2-(2-methylphenoxy)ethyl]guanidine?

The synthesis of guanidine derivatives typically involves multi-step organic reactions, such as nucleophilic substitution or transition metal-catalyzed coupling. For this compound, a plausible approach includes:

  • Step 1 : Alkylation of 2-methylphenol with a bromoethylamine intermediate to form the phenoxyethyl backbone.
  • Step 2 : Guanidinylation via reaction with cyanamide or protected guanidine precursors (e.g., 1,3-bis(tert-butoxycarbonyl)guanidine) under acidic conditions .
  • Optimization : Solvent polarity and temperature are critical for minimizing side reactions; anhydrous DMF or THF is often used .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR analysis requires systematic modification of the compound’s scaffold:

  • Substituent Variation : Replace the 2-methylphenoxy group with halogenated or electron-withdrawing substituents to enhance target binding (e.g., fluoro groups improve membrane permeability ).
  • Linker Modification : Adjust the ethyl spacer length to balance flexibility and rigidity for optimal interaction with biological targets (e.g., shorter linkers may restrict conformational freedom, altering activity ).
  • Data Integration : Use computational tools (e.g., molecular docking) alongside in vitro assays to correlate structural changes with activity trends .

Q. Basic: What characterization techniques confirm the structural integrity of synthesized this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
  • Elemental Analysis : Validate empirical formula accuracy (e.g., %C, %H, %N) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for guanidine derivatives?

Contradictions often arise from assay variability or compound stability. Mitigation strategies:

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., cisplatin for anticancer assays) to normalize data .
  • Stability Testing : Assess compound degradation under assay conditions (pH, temperature) via HPLC .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. Basic: What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, depending on hypothesized targets .

Q. Advanced: What techniques elucidate interactions between this compound and biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KdK_d) to proteins or DNA .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM/X-ray Crystallography : Visualize compound-protein complexes at atomic resolution .

Q. Basic: Which physicochemical properties critically influence this compound’s pharmacokinetics?

  • LogP : Optimal logP ~2–3 for balancing solubility and membrane permeability .
  • pKa : Guanidine’s basicity (pKa ~13) affects ionization and bioavailability in physiological environments .
  • Aqueous Solubility : Critical for in vivo applications; improve via salt formation (e.g., hydrochloride) .

Q. Advanced: How can metabolic pathways of guanidine derivatives be studied in model organisms?

  • Stable Isotope Tracing : Use 15^{15}N-labeled guanidine to track degradation products via LC-MS .
  • Engineered Microbial Strains : Employ Synechococcus or E. coli expressing guanidine-degrading enzymes (e.g., Sll1077) to identify metabolites .
  • Pharmacokinetic Modeling : Compartmental analysis of plasma/tissue concentrations in rodent models .

Q. Basic: How should dose-response experiments be designed for cytotoxicity evaluation?

  • Range-Finding : Test 0.1–100 μM in triplicate across 24–72 hours.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) .
  • Endpoint Selection : Use ATP-based assays (e.g., CellTiter-Glo) for viability .

Q. Advanced: What strategies minimize off-target effects in therapeutic applications of guanidine derivatives?

  • Proteomic Profiling : Use affinity pull-down assays with SILAC labeling to identify non-target interactions .
  • CRISPR Screening : Knockout candidate off-target genes in cell lines to assess phenotypic rescue .
  • Prodrug Design : Mask the guanidine moiety with enzymatically cleavable groups (e.g., esterase-sensitive) to enhance selectivity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Substituents Molecular Formula Biological Activity Key Differences vs. Target Compound Reference
2-[2-(o-Chlorophenoxy)ethyl]guanidine o-Chlorophenoxyethyl C₉H₁₂ClN₃O Not reported Chlorine (electron-withdrawing) enhances electrophilicity vs. methyl (electron-donating)
N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine 4-Fluorophenylethyl C₉H₁₂FN₃ Antimicrobial (inferred) Fluorine increases lipophilicity and metabolic stability
SU-5864 ([2-(azocan-1-yl)ethyl]guanidine) Azocine ring (heterocyclic) C₁₀H₂₂N₄·H₂SO₄ Prolonged antihypertensive Heterocycle extends half-life via reduced renal clearance
2-(2-(4-(t-Butyl)phenyl)ethyl)guanidine 4-(t-Butyl)phenylethyl C₁₃H₂₁N₃ Antimicrobial (explicit) Bulky t-butyl group reduces solubility but enhances target affinity
2-[(2-Nitrophenyl)methylideneamino]guanidine Nitrophenylmethyleneamino C₈H₈N₆O₂ Not reported Nitro group decreases solubility in polar solvents

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) improve solubility in organic solvents compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • Heterocyclic substituents (e.g., azocine in SU-5864) prolong pharmacological action due to slower metabolism .
  • Bulky substituents (e.g., t-butyl) enhance receptor binding but may reduce bioavailability .

Pharmacological Activity Comparison

  • Antihypertensive Activity: SU-5864 demonstrates prolonged sympathetic blockade (>4 days post-administration) via interference with norepinephrine release at nerve terminals . The target compound’s methylphenoxy group may lack this sustained effect due to the absence of a heterocyclic ring.
  • The target compound’s methyl group may offer moderate activity but with improved solubility .
  • Metabolic Stability : Fluorinated analogs (e.g., 4-fluoro-phenylethyl) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .

Key Observations :

  • Boc-protected intermediates (e.g., in ) achieve high yields (>90%) but require additional deprotection steps .
  • Chlorinated analogs may involve hazardous reagents (e.g., o-chlorophenol), complicating synthesis .

Physicochemical Properties

Property 2-[2-(2-Methylphenoxy)ethyl]guanidine 2-[(2-Nitrophenyl)methylideneamino]guanidine SU-5864
Solubility Moderate in polar solvents Low in polar solvents High (sulfate salt)
Stability Stable under neutral pH Photodegradable (nitro group) Stable in aqueous
LogP (Lipophilicity) ~2.1 (estimated) ~1.8 ~0.5 (ionized form)

Key Observations :

  • The target compound’s methylphenoxy group balances lipophilicity and solubility, favoring oral absorption .
  • Nitro-substituted analogs exhibit instability under light, limiting their therapeutic utility .

Properties

CAS No.

46322-16-1

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-[2-(2-methylphenoxy)ethyl]guanidine

InChI

InChI=1S/C10H15N3O/c1-8-4-2-3-5-9(8)14-7-6-13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13)

InChI Key

KPIBRAJNARSBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN=C(N)N

Origin of Product

United States

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